methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate, also known as A-317491, is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels that are expressed in sensory neurons and play a critical role in pain transmission. A-317491 has been extensively studied for its potential as a therapeutic agent for chronic pain management.
Mécanisme D'action
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels that are expressed in sensory neurons and play a critical role in pain transmission. By blocking the P2X3 receptor, this compound is able to reduce pain transmission and provide pain relief.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to be effective in reducing cough reflex sensitivity in animal models. This compound has a relatively short half-life and is rapidly metabolized in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate is a selective antagonist of the P2X3 receptor, which makes it a valuable tool for studying the role of P2X3 receptors in pain transmission. However, this compound has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate. One area of interest is the development of more potent and selective P2X3 receptor antagonists. Another area of interest is the use of this compound in combination with other pain medications to improve pain management. Finally, there is interest in exploring the potential use of this compound in the treatment of other conditions, such as cough and itch.
Méthodes De Synthèse
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate can be synthesized using a multi-step process. The first step involves the synthesis of 2-ethyl-4-methylquinoline-3-carboxylic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with methyl (E)-4-amino-2-butenoate to yield the desired product, this compound.
Applications De Recherche Scientifique
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate has been extensively studied for its potential as a therapeutic agent for chronic pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to be effective in reducing cough reflex sensitivity in animal models.
Propriétés
IUPAC Name |
methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-14-17(18(22)19-11-7-10-16(21)23-3)12(2)13-8-5-6-9-15(13)20-14/h5-10H,4,11H2,1-3H3,(H,19,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHPKZMJSSOOAX-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C(=O)NCC=CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1C(=O)NC/C=C/C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.